5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Overview
Description
5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that incorporates a benzothiazole moiety, a furan ring, and a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form the furan ring by condensing an aldehyde with a methylene compound in the presence of a base.
Biginelli Reaction: This multicomponent reaction is used to synthesize the benzothiazole moiety by reacting an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Studies: The compound is studied for its antibacterial and antifungal properties, particularly in the development of new antimicrobial agents.
Chemical Biology: It is used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease . The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-5-METHOXY-N′-[4-(ARYL)-1,3-THIAZOL-2-YL]BENZOHYDRAZIDE: This compound shares the benzothiazole core and exhibits similar biological activities.
N-(6-METHANESULFONYL-BENZOTHIAZOL-2-YL)-3-(4-SUBSTITUTED-PIPERAZIN-1-YL)-PROPIONAMIDES:
Uniqueness
5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring and a methanesulfonyl group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
5-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S2/c1-22(18,19)7-2-3-8-10(6-7)21-13(15-8)16-12(17)9-4-5-11(14)20-9/h2-6H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKVHHUDNOEBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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